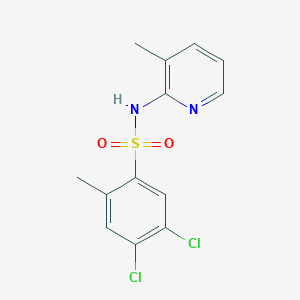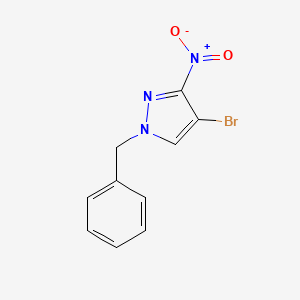![molecular formula C21H25NO3S B4388582 N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4388582.png)
N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
Descripción general
Descripción
N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as CTK7A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 431.61 g/mol.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. In cancer cells, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins that regulate cell cycle progression and apoptosis. In neuronal cells, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In neuronal cells, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to improve cell viability, reduce oxidative stress and inflammation, and enhance synaptic plasticity and memory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. This allows for the precise modulation of cellular processes without affecting other cellular functions. However, one of the limitations of using N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in different cell types and disease models. Another direction is to optimize its pharmacokinetics and bioavailability in vivo to improve its therapeutic efficacy and safety. Additionally, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can be used as a lead compound to develop novel drugs with improved pharmacological properties and clinical applications.
Conclusion:
In conclusion, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a promising chemical compound that has potential applications in various fields, including cancer research, neuroscience, and drug discovery. Its high potency and specificity towards its target enzymes and signaling pathways make it a valuable tool for studying cellular processes and developing novel drugs. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In drug discovery, N-cyclohexyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-cyclohexyl-3-[(4-methylphenyl)sulfonylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16-10-12-20(13-11-16)26(24,25)15-17-6-5-7-18(14-17)21(23)22-19-8-3-2-4-9-19/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNABUKUZIZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4388507.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388524.png)
![2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4388526.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4388532.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-chloro-N-methylbenzamide](/img/structure/B4388541.png)
![1'-(2-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4388543.png)
![2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4388554.png)

![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4388571.png)
![5-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(methylsulfonyl)pyrimidine](/img/structure/B4388587.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)(phenyl)acetonitrile](/img/structure/B4388599.png)
![methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4388604.png)